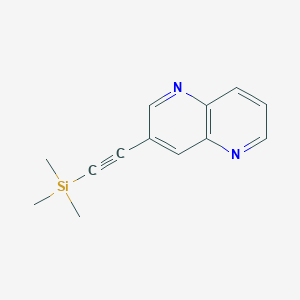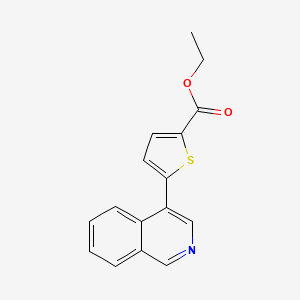
Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Mesomeric Betaines : A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. These compounds were identified as cross-conjugated systems and exhibited fluorescence, indicating potential applications in fluorescence spectroscopy.
Isoquinoline Derivatives : Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate. These compounds were characterized by various spectroscopic techniques, suggesting their relevance in synthetic organic chemistry.
Photochemical Studies : A research by Singh and Prager (1992) investigated the photolysis and pyrolysis of ethyl isoquinolin-1-yl carboxylate. This study revealed insights into the chemical behavior of these compounds under different conditions.
Potential Biological Activities
Antitubercular Activity : Marvadi et al. (2020) synthesized derivatives of thiophene-quinoline and evaluated them for antitubercular activity. They identified several compounds with promising antitubercular properties and low cytotoxicity.
Synthesis of Pyrano and Pyrimido Isoquinolines : In the study by Paronikyan et al. (2016), ethyl carboxylate derivatives were used to synthesize pyrano and pyrimido isoquinolines. These compounds could have potential applications in medicinal chemistry.
Molecular Structures and Synthesis Methods
Synthesis of Quinoline Derivatives : Kandinska et al. (2006) explored the synthesis of tetrahydroisoquinoline derivatives, highlighting the versatility of these compounds in the synthesis of complex molecular structures.
Crystal Structures : Steiger et al. (2020) reported the synthesis and crystal structures of hexahydroquinoline derivatives, contributing to the understanding of their molecular configuration.
Propiedades
IUPAC Name |
ethyl 5-isoquinolin-4-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVARJGUVVVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
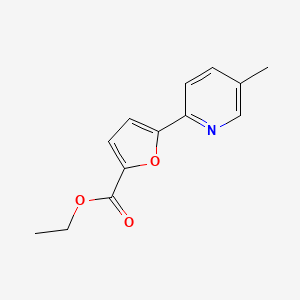
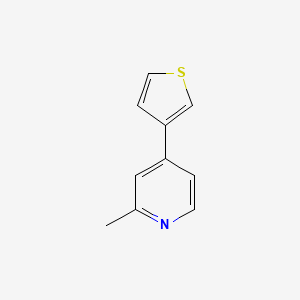
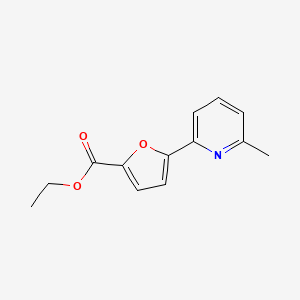
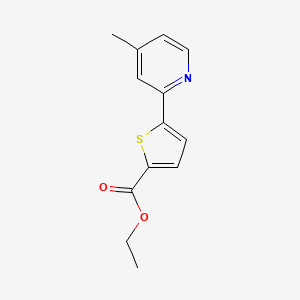



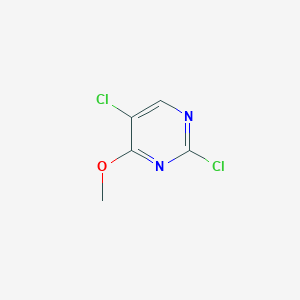

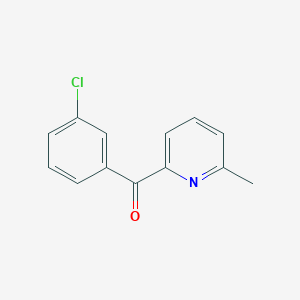
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
